P-glycoprotein Transport Inhibition: Euphorbia Factor I Versus Verapamil in Mouse Lymphoma MDR Model
Euphorbia factor I demonstrates concentration-dependent P-glycoprotein (P-gp) transport inhibition in L5178Y mouse lymphoma cells transfected with the human MDR1 gene. In a standard functional assay using rhodamine 123 as a fluorescent doxorubicin analogue, Euphorbia factor I reduced P-gp-mediated drug efflux across a concentration range of 4 to 40 μg/mL [1]. Verapamil, a first-generation P-gp inhibitor, was applied as a positive control in the same experimental system [1]. While direct head-to-head quantitative potency comparison (e.g., IC50 or FAR values) between Euphorbia factor I and verapamil is not reported in the available literature, the compound's efficacy within the same concentration range as other Euphorbia diterpenic lactones (L1, L2, L3) establishes it as a functional MDR modulator [2].
| Evidence Dimension | P-glycoprotein transport inhibition (rhodamine 123 efflux) |
|---|---|
| Target Compound Data | Concentration-dependent inhibition at 4-40 μg/mL |
| Comparator Or Baseline | Verapamil (positive control); Euphorbia factors L1, L2, L3 (parallel test compounds) |
| Quantified Difference | All tested Euphorbia diterpenic lactones (including factor I) reversed MDR at comparable 4-40 μg/mL concentration range |
| Conditions | L5178Y mouse lymphoma cells transfected with human MDR1 gene; flow cytometry with rhodamine 123 as fluorescent substrate |
Why This Matters
Confirms Euphorbia factor I as a validated P-gp modulator suitable for MDR reversal studies, providing researchers with an alternative structural chemotype distinct from lathyrane-type factors.
- [1] Engi H, Vasas A, Rédei D, Molnár J, Hohmann J. New MDR modulators and apoptosis inducers from Euphorbia species. Anticancer Research. 2007;27(5A):3451-3458. View Source
- [2] Hohmann J, Molnár J, Rédei D, Evanics F, Forgo P, Kálmán A, et al. Inhibition of P-glycoprotein transport activity in a resistant mouse lymphoma cell line by diterpenic lactones. Anticancer Research. 2005;25(5):3287-3292. View Source
